molecular formula C8H5N5 B7935044 2-Azidoquinoxaline

2-Azidoquinoxaline

Cat. No. B7935044
M. Wt: 171.16 g/mol
InChI Key: IIJRCOPLEYEZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidoquinoxaline is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chloroquine and Hydroxychloroquine in COVID-19 Treatment : Studies have explored the use of chloroquine and hydroxychloroquine, which share some structural similarities with 2-Azidoquinoxaline, in the treatment of COVID-19 (Touret & de Lamballerie, 2020). These drugs have been found to limit the replication of SARS-CoV-2 virus in vitro.

  • Effectiveness and Limitations of Chloroquine Derivatives : Another study examined the overall low methodological quality of COVID-19 coronavirus research, particularly focusing on chloroquine/hydroxychloroquine (Alexander et al., 2020). This highlights the challenges in rapidly developing effective treatments during pandemics.

  • Antiviral Properties of Azithromycin : Azithromycin, used in combination with hydroxychloroquine, has been studied for its potential antiviral properties against COVID-19 (Damle et al., 2020). While not a direct application of this compound, it demonstrates the interest in azido-containing compounds for antiviral purposes.

  • 5-Aza-2'-deoxycytidine in Cancer Therapy : Research on 5-Aza-2'-deoxycytidine, another compound with an azido group, has been used in clinical contexts, particularly for reactivating genes silenced by DNA methylation (Jackson-Grusby et al., 1997). This could provide insights into the potential applications of this compound in epigenetic modulation.

properties

IUPAC Name

2-azidoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-13-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJRCOPLEYEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.